N1-(furan-2-ylmethyl)-N2-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c20-15(11-5-7-24-10-11)14-4-3-13(25-14)9-19-17(22)16(21)18-8-12-2-1-6-23-12/h1-7,10,15,20H,8-9H2,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSOTRIRTNNADI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(furan-2-ylmethyl)-N2-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)oxalamide, with CAS Number 2034355-27-4, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological activity, and relevant research findings.
The molecular formula of the compound is , and it has a molecular weight of 376.5 g/mol. The structure features a furan ring and thiophene derivatives, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O4S2 |
| Molecular Weight | 376.5 g/mol |
| CAS Number | 2034355-27-4 |
Biological Activity Overview
The biological activities of this compound have been explored in various studies, particularly focusing on its potential as an anti-cancer agent and its effects on enzyme inhibition.
Anti-Cancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiophene rings have shown promising results in inhibiting cell proliferation in cancer models:
- Cytotoxicity Studies :
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes involved in metabolic processes:
- Tyrosinase Inhibition :
- Tyrosinase is crucial in melanin biosynthesis; compounds with similar furan and thiophene moieties have exhibited potent inhibitory activity.
- For example, related compounds showed IC50 values as low as 0.0433 µM for tyrosinase inhibition . This suggests that the structural components of this compound may confer similar inhibitory properties.
Case Studies
Several studies have highlighted the biological potential of oxalamide derivatives:
- Study on Melanin Production :
-
Mechanistic Insights :
- Research indicates that the binding interactions between the compound and tyrosinase can significantly alter enzyme activity, supporting its potential as a skin-whitening agent .
Scientific Research Applications
1. Anti-Cancer Activity
Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example, derivatives containing thiophene rings have shown promising results in inhibiting cell proliferation in cancer models.
Cytotoxicity Studies:
- Studies have demonstrated that compounds with similar functionalities can lead to a reduction in cell viability in cancerous cells.
- The structure of N1-(furan-2-ylmethyl)-N2-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)oxalamide is believed to contribute to its effectiveness as an anti-cancer agent.
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes involved in metabolic processes:
Tyrosinase Inhibition:
- Tyrosinase plays a crucial role in melanin biosynthesis; compounds with similar furan and thiophene moieties have exhibited potent inhibitory activity.
- Related compounds showed IC50 values as low as 0.0433 µM for tyrosinase inhibition, suggesting that this compound may also possess similar inhibitory properties.
Case Studies
Several studies have highlighted the biological potential of oxalamide derivatives:
Study on Melanin Production:
Research indicates that the binding interactions between the compound and tyrosinase can significantly alter enzyme activity, supporting its potential as a skin-whitening agent.
Mechanistic Insights:
The mechanism by which this compound affects enzyme activity has been explored through various biochemical assays, demonstrating its potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Backbone and Functional Groups
Oxalamide vs. Thioxoacetamide :
The target compound’s oxalamide linker differs from the thioxoacetamide (N-C(S)-C(O)-N) backbone in compounds 9–13 (). Thioxoacetamides exhibit higher sulfur-mediated reactivity (e.g., nucleophilic thione groups), whereas oxalamides are more rigid and may enhance hydrogen-bonding networks, impacting crystal packing and stability .- Heterocyclic Substituents: Furan vs. Thiophene Derivatives: The N2 substituent’s thiophene rings (, compounds 9–13) contribute to π-stacking interactions, as seen in Thiophene fentanyl hydrochloride (). The hydroxy(thiophen-3-yl)methyl group in the target compound may enhance solubility via polar interactions .
Physicochemical Properties
- Melting Points: Thioxoacetamides in exhibit melting points between 147–207°C, correlating with crystallinity from planar aromatic substituents.
- Solubility :
Hydroxy and thiophene groups may improve aqueous solubility compared to nitro- or chloro-substituted analogs (e.g., compound 12 in ), which are more lipophilic .
Data Tables
Table 2. Functional Group Impact on Properties
| Functional Group | Electronic Effect | Solubility Impact | Reactivity Example |
|---|---|---|---|
| Oxalamide (N-C(O)-C(O)-N) | Electron-withdrawing | Moderate (H-bond donors) | Stable under basic conditions |
| Thioxoacetamide (N-C(S)-C(O)-N) | Polarizable sulfur atom | Low (hydrophobic) | Prone to nucleophilic attack |
| Hydroxy(thiophen-3-yl)methyl | Electron-donating (OH) | High (polar interactions) | Susceptible to oxidation |
Research Findings and Implications
- Crystallography : The use of SHELX and ORTEP () suggests the target compound’s structure could be resolved via single-crystal XRD, leveraging hydrogen-bonding patterns for accurate refinement .
- ’s caution on thiophene analogs), its structural similarity to thioamide-containing pharmaceuticals () warrants further pharmacological screening .
Q & A
Basic: What are the key synthetic steps for preparing N1-(furan-2-ylmethyl)-N2-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)oxalamide?
Methodological Answer:
The synthesis involves multi-step organic reactions starting with thiophene and furan intermediates. Key steps include:
- Intermediate Preparation: Synthesis of thiophen-3-ylmethyl and furan-2-ylmethyl precursors via nucleophilic substitution or cross-coupling reactions.
- Oxalamide Coupling: Reacting the intermediates with oxalyl chloride or oxalic acid derivatives under controlled conditions (e.g., anhydrous solvents, inert atmosphere).
- Hydroxy Group Introduction: Hydroxylation via selective oxidation or reduction, depending on precursor functionality.
Reagents like NaBH₄ (for reduction) or KMnO₄ (for oxidation) are commonly used, with purification via column chromatography or recrystallization .
Basic: Which spectroscopic techniques are critical for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of thiophene (δ 6.5–7.5 ppm), furan (δ 6.0–7.0 ppm), and oxalamide (δ 2.5–3.5 ppm) protons.
- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 402.5 for C₁₉H₁₈N₂O₄S₂).
- IR Spectroscopy: Identifies amide C=O stretches (~1650 cm⁻¹) and hydroxyl groups (~3300 cm⁻¹).
Cross-referencing with computational models (e.g., PubChem data) ensures accuracy .
Advanced: How can reaction yields be optimized while minimizing side-product formation?
Methodological Answer:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
- Catalyst Optimization: Use of Pd catalysts for Suzuki-Miyaura couplings (critical for thiophene-furan linkage) improves efficiency.
- Temperature Control: Lower temperatures (0–5°C) reduce undesired polymerization during amide bond formation.
- In-line Monitoring: Techniques like TLC or HPLC track reaction progress, enabling timely quenching .
Advanced: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Methodological Answer:
- Assay Standardization: Normalize protocols for cell lines (e.g., HepG2 vs. MCF-7), incubation times, and solvent controls (DMSO <0.1%).
- Structural Validation: Ensure batch-to-batch purity (≥95% via HPLC) to exclude impurities affecting activity.
- Comparative SAR Studies: Test analogs (e.g., thiophene vs. furan substitution) to isolate functional group contributions.
Discrepancies may arise from differential protein binding or metabolic stability .
Advanced: What strategies identify the molecular targets or mechanisms of action for this compound?
Methodological Answer:
- Molecular Docking: Screen against kinase or protease databases (e.g., PDB) to predict binding affinities.
- CRISPR-Cas9 Knockout: Identify gene essentiality changes in target cells post-treatment.
- Pull-down Assays: Use biotinylated analogs to isolate interacting proteins for LC-MS/MS identification.
Evidence suggests potential kinase inhibition (e.g., EGFR) due to structural similarity to known inhibitors .
Advanced: How do structural modifications (e.g., thiophene substitution) alter bioactivity?
Methodological Answer:
- Electron-Withdrawing Groups (Cl, CF₃): Enhance electrophilicity, improving enzyme inhibition (e.g., antimicrobial activity increases with halogenated thiophenes).
- Hydrophobic Substituents: Methyl/ethyl groups on furan improve membrane permeability (logP optimization).
- Steric Effects: Bulky groups on the oxalamide moiety reduce off-target interactions.
Quantitative SAR (QSAR) models correlate substituent effects with activity .
Advanced: How to assess the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability Studies: Incubate in buffers (pH 1–9) and monitor degradation via HPLC.
- Thermal Analysis: DSC/TGA profiles determine melting points and thermal decomposition thresholds.
- Light Sensitivity: UV-vis spectroscopy tracks photo-oxidation of thiophene/furan rings.
Stabilizers like antioxidants (e.g., BHT) may be added for long-term storage .
Advanced: How to interpret conflicting crystallographic vs. spectroscopic data?
Methodological Answer:
- X-ray Crystallography: Resolves absolute configuration but requires high-purity crystals.
- Dynamic NMR: Detects conformational flexibility (e.g., rotamers in oxalamide bonds) causing spectral discrepancies.
- Computational Validation: Density Functional Theory (DFT) predicts NMR shifts and validates experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
